5-amino-7-(3,5-dimethyltriazol-4-yl)-3,4-dihydro-2H-isoquinolin-1-one
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Overview
Description
5-amino-7-(3,5-dimethyltriazol-4-yl)-3,4-dihydro-2H-isoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7-(3,5-dimethyltriazol-4-yl)-3,4-dihydro-2H-isoquinolin-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoquinoline Core: Starting from a suitable precursor such as a benzylamine derivative, the isoquinoline core can be constructed through a Pictet-Spengler reaction.
Introduction of the Triazole Ring:
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-amino-7-(3,5-dimethyltriazol-4-yl)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the isoquinoline core.
Substitution: The amino group and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 5-amino-7-(3,5-dimethyltriazol-4-yl)-3,4-dihydro-2H-isoquinolin-1-one could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 5-amino-7-(3,5-dimethyltriazol-4-yl)-3,4-dihydro-2H-isoquinolin-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and isoquinoline core could facilitate binding to these targets, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share structural similarities with the isoquinoline core.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,4-disubstituted 1,2,3-triazoles are structurally related to the triazole ring in the compound.
Uniqueness
The uniqueness of 5-amino-7-(3,5-dimethyltriazol-4-yl)-3,4-dihydro-2H-isoquinolin-1-one lies in its combination of the isoquinoline core and the triazole ring. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H15N5O |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-amino-7-(3,5-dimethyltriazol-4-yl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H15N5O/c1-7-12(18(2)17-16-7)8-5-10-9(11(14)6-8)3-4-15-13(10)19/h5-6H,3-4,14H2,1-2H3,(H,15,19) |
InChI Key |
LJIFSONVUJKASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(CCNC3=O)C(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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